Cas no 2731014-85-8 (2-Methoxybut-3-yn-1-amine hydrochloride)

2-Methoxybut-3-yn-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2731014-85-8
- 2-methoxybut-3-yn-1-amine hydrochloride
- EN300-37080388
- 2-Methoxybut-3-yn-1-amine hydrochloride
-
- インチ: 1S/C5H9NO.ClH/c1-3-5(4-6)7-2;/h1,5H,4,6H2,2H3;1H
- InChIKey: BGWMPFQQFQVBAT-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C(C#C)CN
計算された属性
- せいみつぶんしりょう: 135.0450916g/mol
- どういたいしつりょう: 135.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 81.3
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
2-Methoxybut-3-yn-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37080388-0.5g |
2-methoxybut-3-yn-1-amine hydrochloride |
2731014-85-8 | 95% | 0.5g |
$835.0 | 2023-06-04 | |
Enamine | EN300-37080388-5.0g |
2-methoxybut-3-yn-1-amine hydrochloride |
2731014-85-8 | 95% | 5g |
$3105.0 | 2023-06-04 | |
Enamine | EN300-37080388-0.1g |
2-methoxybut-3-yn-1-amine hydrochloride |
2731014-85-8 | 95% | 0.1g |
$372.0 | 2023-06-04 | |
Enamine | EN300-37080388-0.05g |
2-methoxybut-3-yn-1-amine hydrochloride |
2731014-85-8 | 95% | 0.05g |
$249.0 | 2023-06-04 | |
Enamine | EN300-37080388-1.0g |
2-methoxybut-3-yn-1-amine hydrochloride |
2731014-85-8 | 95% | 1g |
$1070.0 | 2023-06-04 | |
Aaron | AR0289X5-50mg |
2-methoxybut-3-yn-1-amine hydrochloride |
2731014-85-8 | 95% | 50mg |
$368.00 | 2025-02-15 | |
Aaron | AR0289X5-10g |
2-methoxybut-3-yn-1-amine hydrochloride |
2731014-85-8 | 95% | 10g |
$6359.00 | 2023-12-15 | |
1PlusChem | 1P0289OT-250mg |
2-methoxybut-3-yn-1-amine hydrochloride |
2731014-85-8 | 95% | 250mg |
$717.00 | 2024-05-07 | |
1PlusChem | 1P0289OT-2.5g |
2-methoxybut-3-yn-1-amine hydrochloride |
2731014-85-8 | 95% | 2.5g |
$2658.00 | 2024-05-07 | |
1PlusChem | 1P0289OT-50mg |
2-methoxybut-3-yn-1-amine hydrochloride |
2731014-85-8 | 95% | 50mg |
$359.00 | 2024-05-07 |
2-Methoxybut-3-yn-1-amine hydrochloride 関連文献
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
2-Methoxybut-3-yn-1-amine hydrochlorideに関する追加情報
Introduction to 2-Methoxybut-3-yn-1-amine hydrochloride (CAS No. 2731014-85-8)
2-Methoxybut-3-yn-1-amine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2731014-85-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, featuring a unique structural motif that includes a propargyl group (-C≡CH) and an amine functional group (-NH₂), both of which are further modified by a methoxy substituent (-OCH₃) and hydrochloride salt formation. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The structure of 2-Methoxybut-3-yn-1-amine hydrochloride is characterized by a linear aliphatic backbone with alternating methoxy and propargyl functionalities. This arrangement not only contributes to its reactivity but also influences its interactions with biological targets. The amine group, being basic in nature, can form hydrogen bonds and coordinate with various biomolecules, making it a versatile building block for drug design. The propargyl group, on the other hand, is known for its ability to participate in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely used in pharmaceutical synthesis to construct biaryl structures.
In recent years, there has been growing interest in amine derivatives due to their broad spectrum of biological activities. 2-Methoxybut-3-yn-1-amine hydrochloride has been explored as a precursor in the synthesis of bioactive molecules targeting various diseases. For instance, studies have shown its potential utility in the development of small-molecule inhibitors for enzymes involved in cancer metabolism. The unique combination of functional groups in this compound allows for fine-tuning of its pharmacological properties, making it a promising candidate for further investigation.
One of the most compelling aspects of 2-Methoxybut-3-yn-1-amine hydrochloride is its role as a key intermediate in the synthesis of complex pharmacophores. Researchers have leveraged its structural features to develop novel compounds with enhanced binding affinity and selectivity towards specific biological targets. For example, modifications at the propargyl position have been explored to introduce additional functionality, such as heterocyclic rings or aromatic groups, which can improve solubility and metabolic stability. These modifications are critical for optimizing drug-like properties, ensuring that the final therapeutic agents exhibit desirable pharmacokinetic profiles.
The pharmaceutical applications of this compound are diverse and span across multiple therapeutic areas. In oncology, 2-Methoxybut-3-yn-1-amine hydrochloride has been investigated as a scaffold for developing kinase inhibitors that target aberrant signaling pathways in cancer cells. Additionally, its potential role in central nervous system (CNS) drug discovery has not been overlooked, with studies suggesting its utility in modulating neurotransmitter systems relevant to neurological disorders. The ability to fine-tune its chemical structure makes it adaptable for addressing a wide range of therapeutic challenges.
From a synthetic chemistry perspective, 2-Methoxybut-3-yn-1-amine hydrochloride offers several advantages as an intermediate. Its reactivity allows for efficient incorporation into larger molecular frameworks through various coupling reactions, such as amide or urea bond formation. Furthermore, the presence of both electron-donating (methoxy) and electron-withdrawing (propargyl) groups provides opportunities for modulating electronic properties, which can influence binding interactions with biological targets. These features make it a valuable tool in medicinal chemistry libraries designed for high-throughput screening and lead optimization.
The biological activity of derivatives derived from 2-Methoxybut-3-yn-1-amine hydrochloride has been extensively studied in recent years. Preclinical data suggest that certain analogs exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various disease states. Moreover, structural analogs have shown promise in preclinical models of inflammation and neurodegeneration, highlighting their potential therapeutic relevance. These findings underscore the importance of this compound as a starting point for developing novel therapeutics.
In conclusion,2-Methoxybut-3-yn-1-aminese hydrochloride (CAS No. 2731014-85-8) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for synthesizing complex bioactive molecules targeting diverse diseases. As research continues to uncover new applications and synthetic methodologies,this compound is poised to play an increasingly important role in the discovery and development of next-generation therapeutic agents.
2731014-85-8 (2-Methoxybut-3-yn-1-amine hydrochloride) 関連製品
- 2640885-20-5(4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine)
- 1534062-45-7(O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine)
- 185224-61-7(3-Furanmethanol, tetrahydro-5-methyl-, 4-methylbenzenesulfonate)
- 1171902-79-6(3-Bromo-2-(4-methoxyphenyl)pyridine)
- 1212994-82-5(METHYL (S)-2-AMINO-3-(4-BROMO-3-METHYLPHENYL)PROPANOATE HCL)
- 1341616-28-1(3-(4-bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one)
- 54672-09-2(N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline)
- 1803688-72-3(4-(Difluoromethyl)-5-(fluoromethyl)-2-iodopyridine)
- 2172236-24-5(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid)
- 2416234-34-7(tert-butyl N-{2-(2-hydroxyethyl)(imino)oxo-lambda6-sulfanylethyl}carbamate)




